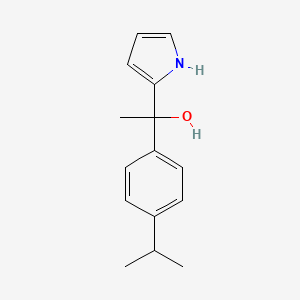

1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

Descripción

1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS: 944698-52-6) is a pyrrole-ethanol derivative featuring a 4-isopropylphenyl substituent on the ethanol backbone. Its structural uniqueness lies in the para-substituted isopropyl group, which distinguishes it from meta-substituted analogs like 1-(3-isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS: 1443314-16-6) .

Propiedades

Fórmula molecular |

C15H19NO |

|---|---|

Peso molecular |

229.32 g/mol |

Nombre IUPAC |

1-(4-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |

InChI |

InChI=1S/C15H19NO/c1-11(2)12-6-8-13(9-7-12)15(3,17)14-5-4-10-16-14/h4-11,16-17H,1-3H3 |

Clave InChI |

AGNFHQZNAYSDIW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C(C)(C2=CC=CN2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-isopropylbenzaldehyde and pyrrole.

Reaction: A Grignard reaction is often employed, where 4-isopropylbenzaldehyde reacts with a pyrrole Grignard reagent.

Conditions: The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Análisis De Reacciones Químicas

Reaction Mechanism

The synthesis likely involves:

-

Imine Formation : Aldehyde (RCHO) reacts with amine (R₂NH) to form a Schiff base (RCH=N-R₂) .

-

Cyclocondensation : The imine reacts with a β-keto ester (e.g., pyruvate ester), leading to cyclization and formation of the pyrrol-2-one core .

Structural Influence : Substituents on the phenyl ring (e.g., isopropyl, methyl) affect reaction efficiency and yield . For example:

-

4-isopropylphenyl substituents in 1a achieved 43% yield.

Yield Variability

| Compound | Substituent | Yield |

|---|---|---|

| 1a | 4-isopropylphenyl | 43% |

| 13 | Isobutyraldehyde | 14% |

| 16 | 3-isopropylphenyl | 62% |

Critical Reaction Factors

-

Precipitation Timing : Faster precipitation (3–24 hours) correlates with higher yields .

-

Workup Conditions : Use of ethanol or ether washes impacts purity and yield .

Challenges and Limitations

-

Low Yields : Some analogues (e.g., 17 ) showed <5% yield, highlighting sensitivity to substituent position and reaction conditions .

-

Structural Complexity : The presence of both pyrrole and phenyl-isopropyl groups introduces steric and electronic challenges in cyclization .

Analytical Characterization

-

Mass Spectrometry : Confirms molecular weight (e.g., 1a : 394.2076 [M + H]⁺ vs theoretical 394.1940) .

-

NMR Analysis : Tautomer ratios (keto/enol) are determined via ¹H NMR .

Biological Relevance

While direct biological data for this compound is absent in the provided sources, pyrrole-containing compounds often exhibit:

Further studies are required to evaluate its pharmacological profile.

Note : The provided sources do not explicitly detail reactions for the exact compound but provide foundational insights into analogous systems. Further experimental verification is recommended.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme interactions.

Medicine: Investigated for its potential pharmacological properties.

Industry: Could be used in the development of new materials or as a precursor for other chemical compounds.

Mecanismo De Acción

The mechanism by which 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Key Observations :

- Functional Groups: Replacing the ethanol moiety with oxime (as in CAS 63547-59-1) introduces stronger hydrogen-bonding capacity but reduces hydrophobicity .

- Heterocycles : Substituting pyrrole with imidazole (e.g., in ) introduces additional nitrogen atoms, which may influence electronic properties and biological target interactions .

Physicochemical Properties

Insights :

- The isopropyl group increases hydrophobicity compared to halogenated analogs like 2F-viminol, which may favor blood-brain barrier penetration .

- The ethanol group provides moderate polarity, balancing the lipophilic isopropylphenyl moiety.

Actividad Biológica

1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

- IUPAC Name : 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

- Molecular Formula : C15H19NO

- Molecular Weight : 229.32 g/mol

- Structural Features : The compound incorporates a pyrrole moiety and an isopropyl-substituted phenyl group, which contribute to its biological activity.

Biological Activities

Research indicates that compounds containing pyrrole rings, such as 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol, exhibit a range of biological activities:

- Antimicrobial Activity : Pyrrole derivatives have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that derivatives with similar structures exhibit minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Anticancer Properties : Compounds with pyrrole structures are being investigated for their potential in cancer therapy. They may interact with specific molecular targets involved in tumor growth and proliferation .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms by which 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol exerts its biological effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, altering cellular signaling pathways crucial for various biological processes .

- Gene Expression Modulation : It may influence gene expression patterns, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs. Below is a summary table of key findings from recent research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.